molecular formula C10H11NO3 B045832 Ethyl 6-acetylpyridine-2-carboxylate CAS No. 114578-70-0

Ethyl 6-acetylpyridine-2-carboxylate

Cat. No.: B045832
CAS No.: 114578-70-0
M. Wt: 193.20 g/mol
InChI Key: COYXIUHSZNHMAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MD-0727 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary information held by Ironwood Pharmaceuticals, Inc. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and crystallization .

Industrial Production Methods: Industrial production of MD-0727 would likely involve scaling up the laboratory synthesis process to a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the final product. The production process would also involve the use of industrial-grade equipment and facilities designed for large-scale chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: MD-0727 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

MD-0727 has several scientific research applications, including:

    Chemistry: Used as a model compound to study cholesterol absorption inhibitors and their mechanisms.

    Biology: Investigated for its effects on cholesterol metabolism and its potential to reduce cholesterol levels in animal models.

    Medicine: Being developed as a therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases.

    Industry: Potential use in the development of new cholesterol-lowering drugs and formulations .

Mechanism of Action

MD-0727 exerts its effects by inhibiting the absorption of cholesterol in the intestines. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol from the intestinal lumen into enterocytes. By inhibiting this protein, MD-0727 reduces the amount of cholesterol absorbed into the bloodstream, thereby lowering overall cholesterol levels .

Comparison with Similar Compounds

Uniqueness of MD-0727: MD-0727 is unique in its specific targeting of the NPC1L1 protein, which directly inhibits cholesterol absorption in the intestines. This mechanism of action is different from statins, which primarily reduce cholesterol synthesis in the liver. Additionally, MD-0727 has shown potential for minimal systemic exposure, which may reduce the risk of side effects compared to other cholesterol-lowering drugs .

Properties

IUPAC Name

ethyl 6-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYXIUHSZNHMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468985
Record name Ethyl 6-acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114578-70-0
Record name Ethyl 6-acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Ethyl 6-acetylpyridine-2-carboxylate interesting for coordination chemistry?

A1: this compound possesses two nitrogen atoms and a carbonyl group capable of coordinating to metal centers. This makes it a valuable precursor for creating tridentate ligands. For example, reacting it with 2,6-diethylaniline produces a mono(imino)pyridine ligand. This ligand, when complexed with cobalt chloride, forms a complex where the ligand coordinates to cobalt through its [N, N, O] atoms, resulting in a distorted trigonal bipyramidal geometry around the cobalt center [].

Q2: What types of reactions can this compound undergo in organic synthesis?

A2: this compound exhibits interesting reactivity due to the presence of both an ester and a ketone group. It can participate in Schiff base condensation reactions with aromatic amines through its ketone group, yielding mono(imino)pyridine compounds []. Alternatively, it can undergo amidation reactions with aliphatic amines at the ester group, resulting in 6-acetylpyridine-2-carboxamide derivatives [].

Q3: The research mentions using microwave irradiation. What is its significance in these reactions?

A4: Microwave irradiation is utilized as a promoting factor in many of the reactions involving this compound. This technique offers advantages like shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions, contributing to greener synthetic methodologies [, ].

Q4: What are the potential applications of the cobalt complex derived from this compound?

A5: The cobalt(II) complex synthesized using the mono(imino)pyridine ligand derived from this compound demonstrates catalytic activity in ethylene oligomerization reactions []. Specifically, when activated with methylaluminoxane (MAO), this complex exhibits significant activity, producing higher-order ethylene oligomers, which are valuable chemical intermediates.

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